Roxatidine Hemioxalate

Pharmacokinetics Half-life Drug metabolism

Inconsistent gastric acid suppression models often arise from H2 antagonists that degrade the mucus layer or alter GI motility. Roxatidine Hemioxalate (CAS 110925-92-3) eliminates these confounds. • Preserves gastric mucosal mucus barrier (unlike famotidine) • No effect on GI motility (unlike ranitidine/nizatidine) • Extended elimination half-life (5-7 h) enables once-daily dosing. Supplied with full analytical characterization. For R&D only.

Molecular Formula C19H28N2O7
Molecular Weight 396.44
CAS No. 110925-92-3
Cat. No. B586261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxatidine Hemioxalate
CAS110925-92-3
Synonyms2-Hydroxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide Ethanedioate; 
Molecular FormulaC19H28N2O7
Molecular Weight396.44
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O
InChIInChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)
InChIKeySRDQKICJPUSODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roxatidine Hemioxalate Procurement: H2-Receptor Antagonist Baseline and Differential Profile


Roxatidine hemioxalate (CAS 110925-92-3) is the hemioxalate salt of the active metabolite of the prodrug roxatidine acetate, a second-generation competitive histamine H2-receptor antagonist [1]. The compound acts by reversibly binding to H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion [1]. While structurally and functionally related to other H2-antagonists like ranitidine, cimetidine, and famotidine, roxatidine exhibits a distinct pharmacokinetic and pharmacodynamic profile, including a longer elimination half-life and the preservation of gastric mucosal mucus cell function, which differentiate it from its in-class comparators [2][3].

Why Substituting Roxatidine Hemioxalate with Other H2-Blockers Compromises Specific Research Outcomes


Substitution of roxatidine hemioxalate with a generic H2-antagonist like ranitidine, cimetidine, or even famotidine can introduce confounding variables that undermine experimental consistency and data interpretation. While these compounds share a common primary mechanism of gastric acid suppression, they are not pharmacokinetically or functionally interchangeable. Key differences include a substantially longer plasma elimination half-life for roxatidine (5-7 hours) compared to ranitidine and cimetidine (2-4 hours), which affects dosing regimens and the duration of acid control [1]. Furthermore, roxatidine uniquely preserves the gastric mucosal mucus barrier, a property not shared by famotidine, which actively reduces mucin biosynthesis and accumulation [2]. Finally, roxatidine does not influence gastric motility or emptying, a stark contrast to ranitidine and nizatidine, which can induce contractions and accelerate gastric transit, potentially altering drug absorption and physiological readouts [3].

Roxatidine Hemioxalate: A Quantitative Evidence Guide for Scientific Selection and Procurement


Extended Plasma Elimination Half-Life vs. Ranitidine and Cimetidine

Roxatidine possesses a significantly longer plasma elimination half-life compared to first-generation H2-antagonists. This prolonged exposure enables less frequent dosing while maintaining therapeutic efficacy [1]. The data indicate roxatidine's half-life is approximately double that of ranitidine and cimetidine [1].

Pharmacokinetics Half-life Drug metabolism

Preservation of Gastric Mucus Barrier vs. Famotidine

In a direct comparative study, roxatidine was shown to maintain gastric mucin biosynthesis and accumulation, whereas famotidine significantly reduced both. The study used quantitative biochemical and histological methods to measure mucin content in rat gastric mucosa [1].

Gastroprotection Mucosal defense Cytoprotection

Lack of Effect on Gastrointestinal Motility vs. Ranitidine and Nizatidine

Roxatidine does not affect gastrointestinal motility or gastric emptying, unlike ranitidine and nizatidine, which dose-dependently induce contractions and facilitate emptying [1]. This property was demonstrated in a study comparing the effects of various H2-receptor antagonists on GI motility [1].

GI motility Gastric emptying Prokinetics

Antioxidant and Anti-Inflammatory Activity in Gastric Mucosal Injury Model

Roxatidine demonstrates protective effects against aspirin-HCl-induced gastric mucosal injury that are partially attributed to its intrinsic antioxidant properties. In a rat model, pretreatment with roxatidine (3 and 10 mg/kg) significantly reduced lesion area, and in vitro studies confirmed its ability to scavenge hydroxyl radicals and inhibit lipid peroxidation [1]. This is a class-level inference as similar data for comparators is not provided in this specific study [1].

Oxidative stress Inflammation Gastric injury

Optimal Scientific and Industrial Application Scenarios for Roxatidine Hemioxalate


In Vivo Studies of Gastric Mucosal Defense and NSAID-Induced Injury

Given its demonstrated ability to preserve the gastric mucus barrier (unlike famotidine) and its antioxidant properties, roxatidine hemioxalate is the preferred H2-antagonist for in vivo models investigating mucosal defense mechanisms or the prevention of NSAID-induced gastropathy. Using famotidine in these models would introduce a confounding variable by actively degrading the mucus layer [1][2].

Pharmacokinetic Studies Requiring Extended Drug Action with Simplified Dosing

The extended elimination half-life of roxatidine (5-7 hours) compared to ranitidine or cimetidine (2-4 hours) makes it an ideal candidate for preclinical studies where sustained acid suppression from a single daily dose is required. This simplifies experimental protocols and can improve animal welfare by reducing the frequency of handling for dosing [3].

Gastrointestinal Motility and Drug Absorption Studies

Roxatidine is uniquely suited for experiments evaluating drug absorption or GI transit where gastric acid must be controlled without altering motility. Unlike ranitidine and nizatidine, which accelerate gastric emptying, roxatidine has no effect on GI motility, allowing researchers to isolate the effects of acid suppression from prokinetic activity [4].

Comparative Pharmacology of H2-Antagonists

As a second-generation H2-antagonist with a distinct profile—longer half-life, mucus barrier preservation, and lack of prokinetic effects—roxatidine serves as an essential comparator compound in any study aiming to fully characterize the pharmacodynamic and pharmacokinetic spectrum of this drug class [1][3][4].

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